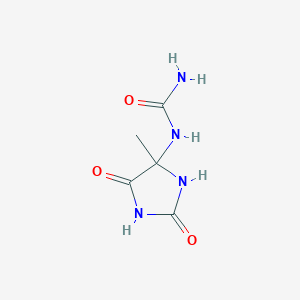

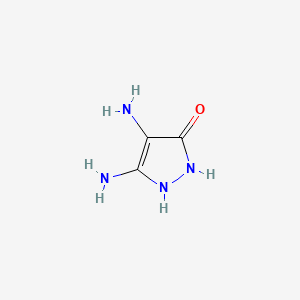

4,5-Diamino-1,2-dihydro-3H-pyrazol-3-one

説明

4,5-Diamino-1,2-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C3H6N4O and its molecular weight is 114.11 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 252045. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Structural Studies

4,5-Diamino-1,2-dihydro-3H-pyrazol-3-one is instrumental in synthesizing a variety of compounds, demonstrating its versatility in organic chemistry. Chinnam et al. (2021) highlighted its role in the structural binary cleavage of a fused [5,5]-bicyclic compound, leading to the creation of new compounds with improved detonation properties and mechanical sensitivities, marking its significance in the development of insensitive and high-performing materials (Chinnam, Staples, & Shreeve, 2021). Similarly, Yıldırım, Kandemirli, and Demir (2005) studied the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine, further showcasing its role in the synthesis of complex molecules (Yıldırım, Kandemirli, & Demir, 2005).

Optical Properties and Heterocyclic Synthesis

The compound also finds application in the synthesis of heterocyclic derivatives and studying their optical properties. Milišiūnaitė et al. (2015) successfully synthesized 2H- and 3H-pyrazolo[4′,3′:3,4]pyrido[1,2-a]benzimidazole derivatives, among others, and explored their UV–vis and fluorescence spectroscopy properties, indicating the potential of this compound in creating compounds with unique optical characteristics (Milišiūnaitė et al., 2015).

Catalysis and Multi-component Synthesis

Its derivatives are pivotal in catalysis and multi-component synthesis. Rigi and Shaterian (2017) outlined the synthesis of various heterocyclic compounds via multi-component reactions, utilizing silica-supported ionic liquids as catalysts, showcasing the compound's role in promoting efficient and green synthesis methods (Rigi & Shaterian, 2017).

Biological Activities and Ligand Properties

Sadeghpour and Olyaei (2021) emphasized the presence of the 2,4-dihydro-3H-pyrazol-3-one structural motif in biologically active compounds and its role as chelating agents for different metal ions, highlighting its significance in medicinal chemistry and coordination chemistry (Sadeghpour & Olyaei, 2021).

作用機序

Target of Action

Similar compounds have been known to exhibit analgesic, anti-inflammatory, and antipyretic properties .

Mode of Action

It’s worth noting that similar compounds interact with their targets to exert their effects .

Biochemical Pathways

Derivatives of similar compounds have been reported to exhibit a range of biological activities, suggesting that they may affect multiple pathways .

Action Environment

It’s worth noting that environmental factors can significantly influence the action of similar compounds .

生化学分析

Biochemical Properties

4,5-Diamino-1,2-dihydro-3H-pyrazol-3-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cyclin-dependent kinases (CDKs), where it acts as an inhibitor. This interaction leads to decreased phosphorylation of the retinoblastoma protein and the C-terminal domain of RNA polymerase II, ultimately inhibiting mRNA synthesis and inducing the tumor suppressor protein p53 . Additionally, this compound has been shown to interact with other proteins involved in cell cycle regulation and apoptosis.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the activity of CDK9, leading to reduced phosphorylation of RNA polymerase II and decreased mRNA synthesis . This inhibition results in the induction of apoptosis and cell cycle arrest in cancer cells. Furthermore, this compound has been shown to modulate the expression of genes involved in cell proliferation and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of CDKs, inhibiting their kinase activity and preventing the phosphorylation of target proteins . This inhibition leads to the activation of the tumor suppressor protein p53 and the induction of apoptosis. Additionally, this compound has been shown to affect other signaling pathways involved in cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound can induce sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis in cancer cells. These effects are consistent with the compound’s role as a CDK inhibitor and its impact on cell signaling pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth and induce apoptosis in cancer cells . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound is primarily metabolized in the liver, where it undergoes enzymatic transformations to form inactive metabolites. These metabolites are then excreted through the kidneys. The metabolic pathways of this compound also influence its pharmacokinetics and bioavailability.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments. It accumulates in the nucleus, where it exerts its effects on cell cycle regulation and gene expression. The distribution of this compound within tissues is influenced by its physicochemical properties and interactions with transport proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with CDKs and other nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to the nucleus. The nuclear localization of the compound is essential for its role in regulating cell cycle progression and inducing apoptosis.

特性

IUPAC Name |

4,5-diamino-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O/c4-1-2(5)6-7-3(1)8/h4H2,(H4,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUYIVZJCWVZYHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NNC1=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90966424 | |

| Record name | 4,5-Diamino-1H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90966424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52057-97-3 | |

| Record name | NSC252045 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Diamino-1H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90966424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DIAMINO-5-HYDROXYPYRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJG2BHJ253 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Chlorophenyl)amino]acetic acid](/img/structure/B1347311.png)